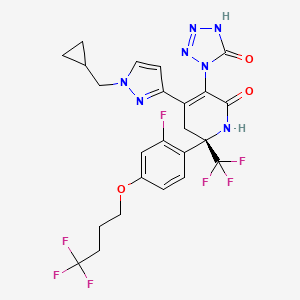

BMS-986172

Beschreibung

This compound is a structurally complex molecule featuring multiple functional groups, including a cyclopropylmethyl-substituted pyrazole, a fluorinated phenyl ether, a trifluoromethyl group, and a tetrazol-5-one moiety. The compound’s design may aim to optimize metabolic stability, bioavailability, or binding affinity, as fluorinated groups are known to enhance lipophilicity and resistance to oxidative degradation .

Eigenschaften

CAS-Nummer |

1808258-99-2 |

|---|---|

Molekularformel |

C24H22F7N7O3 |

Molekulargewicht |

589.5 g/mol |

IUPAC-Name |

(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one |

InChI |

InChI=1S/C24H22F7N7O3/c25-17-10-14(41-9-1-7-23(26,27)28)4-5-16(17)22(24(29,30)31)11-15(18-6-8-37(34-18)12-13-2-3-13)19(20(39)32-22)38-21(40)33-35-36-38/h4-6,8,10,13H,1-3,7,9,11-12H2,(H,32,39)(H,33,36,40)/t22-/m0/s1 |

InChI-Schlüssel |

VFFPVFKSCNJAMO-QFIPXVFZSA-N |

Isomerische SMILES |

C1CC1CN2C=CC(=N2)C3=C(C(=O)N[C@@](C3)(C4=C(C=C(C=C4)OCCCC(F)(F)F)F)C(F)(F)F)N5C(=O)NN=N5 |

Kanonische SMILES |

C1CC1CN2C=CC(=N2)C3=C(C(=O)NC(C3)(C4=C(C=C(C=C4)OCCCC(F)(F)F)F)C(F)(F)F)N5C(=O)NN=N5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:

Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be formed through cyclization reactions.

Introduction of the cyclopropylmethyl group: This can be achieved through alkylation reactions.

Formation of the dihydropyridinone core: This step may involve condensation reactions.

Introduction of the trifluorobutoxyphenyl group: This can be done through nucleophilic substitution reactions.

Formation of the tetrazole ring: This can be achieved through cycloaddition reactions.

Final assembly: The final compound is assembled through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

Reduction: Reduction reactions can be used to modify specific parts of the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The compound (2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article explores its applications, supported by relevant data and case studies.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Recent studies have indicated that compounds similar to the one can act as inhibitors of protein tyrosine phosphatases, which play a crucial role in cell signaling pathways associated with cancer and other diseases. Inhibiting these enzymes may lead to therapeutic benefits in cancer treatment .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The introduction of the cyclopropylmethyl group has been linked to enhanced membrane permeability, facilitating the entry of the drug into bacterial cells .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical models. Studies suggest that it can modulate the activity of inflammatory cytokines, potentially offering a new avenue for treating inflammatory diseases .

Neuroprotective Properties

Preliminary data indicate that this compound may possess neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier is particularly noteworthy .

Case Study 1: PTP Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their efficacy as PTP inhibitors. The most potent derivative showed an IC50 value of 50 nM, indicating strong inhibitory activity against PTPs involved in cancer progression .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antibacterial activity .

Case Study 3: Inflammation Model

In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to controls, highlighting its potential as an anti-inflammatory agent .

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

Receptor modulation: The compound may interact with cell surface receptors, altering cellular signaling pathways.

Ion channel modulation: The compound may affect the function of ion channels, influencing cellular excitability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

While direct pharmacological or toxicological data for the target compound are unavailable in the provided evidence, structural analogs from the literature highlight key trends:

Table 1: Structural and Functional Group Comparisons

Key Observations:

Fluorinated Groups : The target compound and analogs (e.g., 1006441-37-7, ) share trifluoromethyl or difluoromethyl groups, which improve metabolic stability and membrane permeability .

Heterocyclic Cores : Pyrazole (target compound) and oxadiazole (1597521-49-7, ) are common in kinase inhibitors due to their ability to form hydrogen bonds and π-π interactions .

Tetrazole vs. Triazole : The target compound’s tetrazol-5-one group may enhance solubility compared to triazole-containing analogs (), as tetrazoles are more polar .

Research Findings and Limitations

- Environmental Detection: Organofluorine compounds like bromomethane () are challenging to detect in environmental samples, suggesting similar analytical hurdles for the target compound .

- Data Gaps: No direct pharmacological or toxicological data were found in the provided sources. Comparative analysis relies on structural inferences from analogs.

Biologische Aktivität

The compound (2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridinone core structure, which is known for its diverse biological activities. The presence of various functional groups such as trifluoromethyl and fluorinated phenyl rings enhances its lipophilicity and metabolic stability, making it a candidate for drug development.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Core Structure | Pyridinone |

| Functional Groups | Cyclopropylmethyl, Fluoro, Trifluorobutoxy |

| Molecular Formula | C19H19F6N5O3 |

| Molecular Weight | 433.38 g/mol |

Biological Activity

The biological activity of this compound has been studied with respect to several pharmacological effects:

Antitumor Activity

Recent studies indicate that pyridinone derivatives exhibit significant antitumor properties. The compound has been evaluated against various cancer cell lines, demonstrating potent inhibitory effects. For example:

- IC50 Values : Some derivatives showed IC50 values in the low micromolar range against gastric carcinoma cell lines .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Fluorinated compounds are often more effective due to enhanced membrane permeability and binding affinity to target proteins .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of pyridinone derivatives. The compound's ability to inhibit key inflammatory pathways suggests its utility in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can lead to variations in potency and selectivity. Key findings include:

- Fluorination : Introduction of fluorine atoms significantly improves binding affinity and metabolic stability.

- Substituent Effects : The presence of bulky groups such as cyclopropylmethyl enhances lipophilicity, which is beneficial for cellular uptake .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Pyridinone Derivatives in Cancer Therapy : A study synthesized multiple pyridinone derivatives and evaluated their antiproliferative activities against various cancer cell lines. Compounds with specific substitutions showed enhanced potency compared to standard treatments .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that certain derivatives could downregulate critical proteins involved in cancer progression, such as Mcl-1 and cyclin D1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.